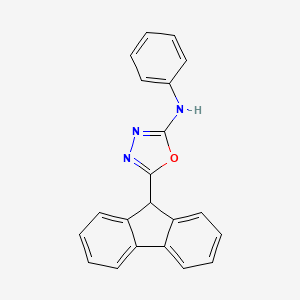
5-(2,6-Dimethylpiperidin-1-YL)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production involves standard organic synthesis techniques and purification processes such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but lacks the dimethyl groups on the piperidine ring.
5-(1-Piperidyl)furan-2-carbaldehyde: Another similar compound with slight structural variations.
Uniqueness
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2,6-dimethyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and binding properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
5-(2,6-dimethylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-5-10(2)13(9)12-7-6-11(8-14)15-12/h6-10H,3-5H2,1-2H3 |
Clave InChI |
XDYRWAAMIOVNJT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1C2=CC=C(O2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)



![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)

![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)







